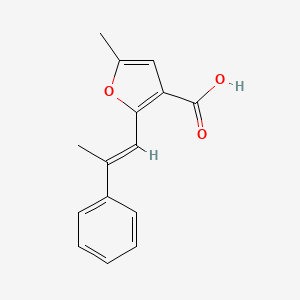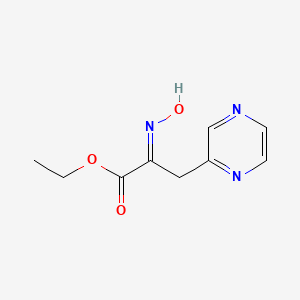![molecular formula C16H18ClFN4O2 B12920958 N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine CAS No. 825647-52-7](/img/structure/B12920958.png)
N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and fluorophenyl groups through nucleophilic substitution reactions. The final step involves the addition of the amino and methylpentanoic acid groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid replacement.
Uniqueness
(S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
825647-52-7 |
|---|---|
Formule moléculaire |
C16H18ClFN4O2 |
Poids moléculaire |
352.79 g/mol |
Nom IUPAC |
(2S)-2-[[4-chloro-6-(3-fluoroanilino)pyrimidin-2-yl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H18ClFN4O2/c1-9(2)6-12(15(23)24)20-16-21-13(17)8-14(22-16)19-11-5-3-4-10(18)7-11/h3-5,7-9,12H,6H2,1-2H3,(H,23,24)(H2,19,20,21,22)/t12-/m0/s1 |
Clé InChI |
WTIQJXHJBNNLIW-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC1=NC(=CC(=N1)Cl)NC2=CC(=CC=C2)F |
SMILES canonique |
CC(C)CC(C(=O)O)NC1=NC(=CC(=N1)Cl)NC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)

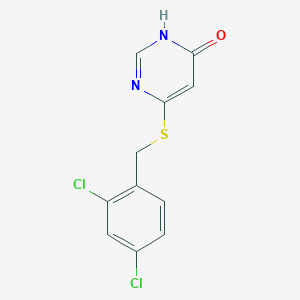

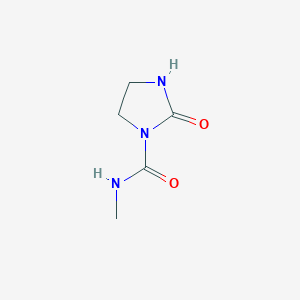
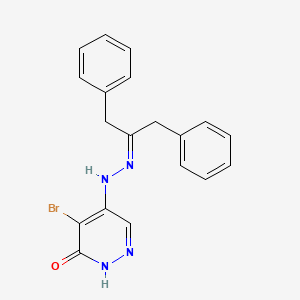
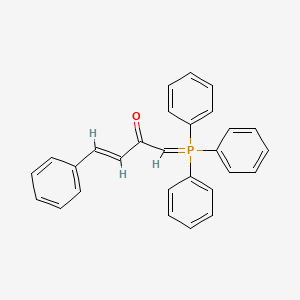


![4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12920940.png)
![5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B12920943.png)
